Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a pyrrolidine derivative, characterized by the presence of an oxo group at the second position and an allyl group at the third position of the pyrrolidine ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with an allylating agent under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the oxo group.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Resulting from the reduction of the oxo group.
Substituted Pyrrolidines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: A cyclic α,β-unsaturated ketone with similar reactivity.
Methyl 1-hydroxyindole-3-carboxylate: Another pyrrolidine derivative with different functional groups.
Uniqueness: Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is unique due to the presence of both an oxo group and an allyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-oxo-3-prop-2-enylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3H,1,4-6H2,2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSPFFYEHVWAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1=O)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060042-28-4 |
Source
|
Record name | methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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